molecular formula C24H38O3 B13433948 3-(1-Oxopropoxy)-pregnan-20-one

3-(1-Oxopropoxy)-pregnan-20-one

Cat. No.: B13433948
M. Wt: 374.6 g/mol
InChI Key: RNWMUKCPAMDUIQ-GLRRTJSDSA-N
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Description

3-(1-Oxopropoxy)-pregnan-20-one is a synthetic steroid compound. It is structurally related to pregnane, a steroid nucleus that forms the backbone of many biologically active steroids. This compound is characterized by the presence of an oxopropoxy group at the 3-position and a ketone group at the 20-position of the pregnane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxopropoxy)-pregnan-20-one typically involves the esterification of a hydroxyl group at the 3-position of the pregnane skeleton. One common method involves the use of 11-deoxycortisol as a starting material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using a chemical protecting group, while the primary hydroxyl group at the 21-position remains unmodified . The reaction conditions are mild, and the process is suitable for large-scale industrial preparation.

Industrial Production Methods

Industrial production of this compound often employs biocatalysts such as lipases from Candida species to achieve selective esterification . This method offers advantages such as high yield, simple post-treatment, and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxopropoxy)-pregnan-20-one undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 20-position can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Oxopropoxy)-pregnan-20-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Oxopropoxy)-pregnan-20-one involves its interaction with specific molecular targets and pathways. It primarily acts on steroid hormone receptors, modulating their activity and influencing gene expression. The compound can bind to glucocorticoid receptors, leading to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxopropoxy)-pregnan-20-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its selective esterification at the 3-position and the presence of a ketone group at the 20-position make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate

InChI

InChI=1S/C24H38O3/c1-5-22(26)27-17-10-12-23(3)16(14-17)6-7-18-20-9-8-19(15(2)25)24(20,4)13-11-21(18)23/h16-21H,5-14H2,1-4H3/t16-,17+,18-,19+,20-,21-,23-,24+/m0/s1

InChI Key

RNWMUKCPAMDUIQ-GLRRTJSDSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(=O)C)C)C

Origin of Product

United States

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